Lipophilicity (LogP) Comparison Against Veratrylamine and Vanillylamine
(3-Ethoxy-4-methoxyphenyl)methanamine exhibits a significantly higher experimental LogP of 2.25 compared to both veratrylamine (3,4-dimethoxybenzylamine, LogP 1.86) and vanillylamine (4-hydroxy-3-methoxybenzylamine, LogP 1.56) . This represents a LogP increase of +0.39 vs. veratrylamine and +0.69 vs. vanillylamine. The enhanced lipophilicity is a direct consequence of replacing the 3-methoxy with a 3-ethoxy group, which adds one methylene unit and increases the compound's hydrophobic surface area.
| Evidence Dimension | Lipophilicity (experimental LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 |
| Comparator Or Baseline | Veratrylamine LogP = 1.86; Vanillylamine LogP = 1.56 |
| Quantified Difference | ΔLogP = +0.39 (vs. veratrylamine); ΔLogP = +0.69 (vs. vanillylamine) |
| Conditions | Experimental LogP values from chemical databases (computed/experimental); no standardized measurement protocol specified across databases. |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and altered pharmacokinetics, which is critical when the compound serves as a precursor for CNS-penetrant or intracellular-targeting PDE4 inhibitors.
